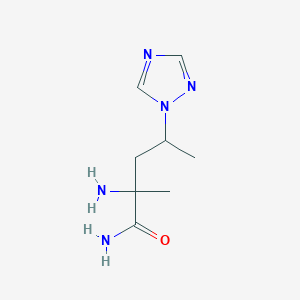
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide is a chemical compound with the molecular formula C8H15N5O and a molecular weight of 197.24 g/mol . It features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is primarily used in research settings and is not intended for human use .
Méthodes De Préparation
The synthesis of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of microwave irradiation to facilitate the reaction between N-guanidinosuccinimide and amines . Industrial production methods may involve bulk custom synthesis and procurement, ensuring the compound is available in various quantities .
Analyse Des Réactions Chimiques
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide involves its ability to bind to specific molecular targets, such as enzymes and receptors, through its triazole ring. This binding can modulate the activity of these targets, leading to various biological effects. The compound’s versatility in binding to different targets makes it useful in a wide range of applications .
Comparaison Avec Des Composés Similaires
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide can be compared to other triazole-containing compounds, such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole ring.
These compounds share the triazole ring structure but differ in their specific functional groups and applications. The unique combination of the triazole ring with the pentanamide moiety in this compound gives it distinct properties and applications .
Propriétés
Formule moléculaire |
C8H15N5O |
|---|---|
Poids moléculaire |
197.24 g/mol |
Nom IUPAC |
2-amino-2-methyl-4-(1,2,4-triazol-1-yl)pentanamide |
InChI |
InChI=1S/C8H15N5O/c1-6(13-5-11-4-12-13)3-8(2,10)7(9)14/h4-6H,3,10H2,1-2H3,(H2,9,14) |
Clé InChI |
AANURHVRSRHQPR-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(C(=O)N)N)N1C=NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


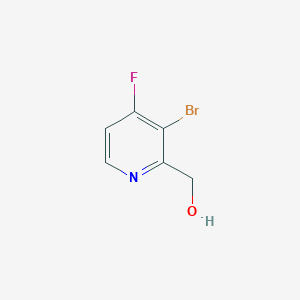
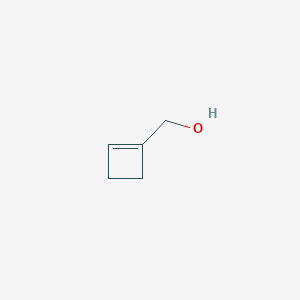

amino}acetate](/img/structure/B13484070.png)
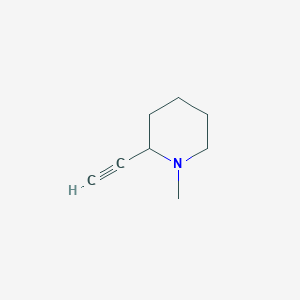
![Tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13484082.png)
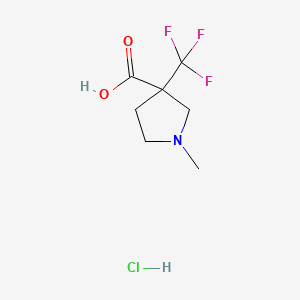



![2-Methyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13484121.png)



